(3-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C7H8Cl2F3N2. It is a derivative of pyridine, characterized by the presence of a trifluoromethyl group at the 3-position and a methanamine group at the 2-position. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride typically involves the reaction of 3-(trifluoromethyl)pyridine with methanamine in the presence of a suitable catalyst. One common method involves the use of triethylamine as a base and dichloromethane as a solvent . The reaction is carried out at room temperature, followed by the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques ensures consistent quality and reduces production costs.
Chemical Reactions Analysis
Types of Reactions
(3-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of methyl-substituted pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(3-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methanamine group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- (2-(Trifluoromethyl)pyridin-3-yl)methanamine
- (3-(Trifluoromethyl)pyridin-4-yl)methanamine dihydrochloride
- (5-(Trifluoromethyl)pyridin-2-yl)methanamine
Uniqueness
(3-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride is unique due to the specific positioning of the trifluoromethyl and methanamine groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research fields.
Properties
IUPAC Name |
[3-(trifluoromethyl)pyridin-2-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2.2ClH/c8-7(9,10)5-2-1-3-12-6(5)4-11;;/h1-3H,4,11H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNRQSQBXPVKJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CN)C(F)(F)F.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697178 |
Source
|
Record name | 1-[3-(Trifluoromethyl)pyridin-2-yl]methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20697178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1250443-60-7 |
Source
|
Record name | 1-[3-(Trifluoromethyl)pyridin-2-yl]methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20697178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.